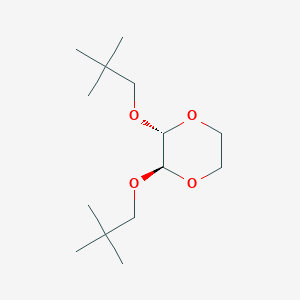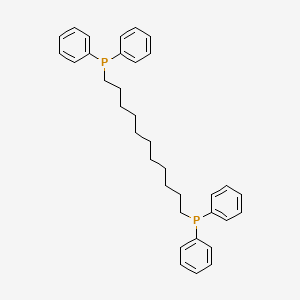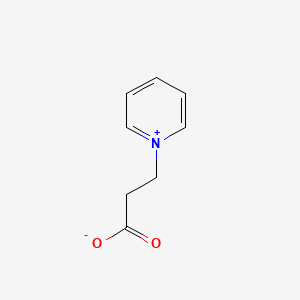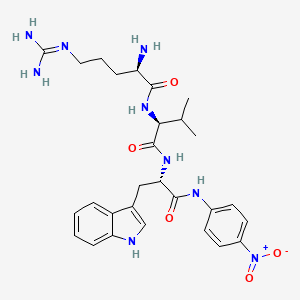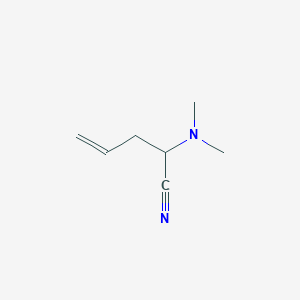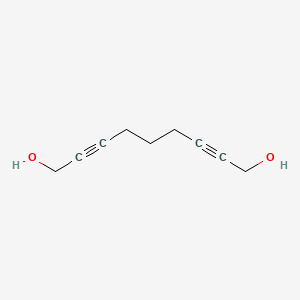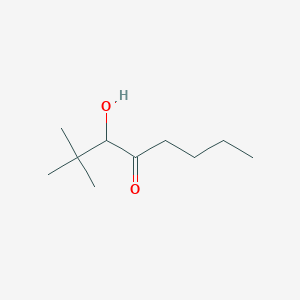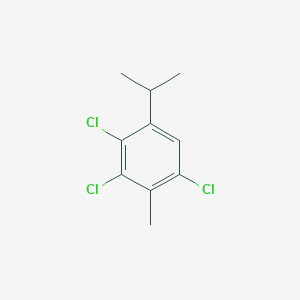
Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)-: is an aromatic compound with a complex structure. It is characterized by the presence of three chlorine atoms, one methyl group, and one isopropyl group attached to a benzene ring. This compound is part of a larger family of chlorinated benzenes, which are known for their diverse chemical properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)- typically involves the chlorination of a suitable precursor, such as a methylbenzene derivative. The reaction conditions often include the use of chlorine gas in the presence of a catalyst like iron or aluminum chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, starting with the chlorination of toluene or other methylbenzene derivatives. The process is carefully controlled to ensure the selective substitution of chlorine atoms at the desired positions on the benzene ring .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)- undergoes various chemical reactions, including:
Substitution Reactions: Common in aromatic compounds, where one substituent on the benzene ring is replaced by another.
Oxidation Reactions: The compound can undergo oxidation, leading to the formation of chlorinated benzoic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated benzene derivatives.
Common Reagents and Conditions:
Chlorine gas (Cl2): for chlorination reactions.
Iron or aluminum chloride (FeCl3 or AlCl3): as catalysts for substitution reactions.
Oxidizing agents: like potassium permanganate (KMnO4) for oxidation reactions.
Reducing agents: such as hydrogen gas (H2) in the presence of a catalyst for reduction reactions.
Major Products:
Chlorinated benzoic acids: from oxidation reactions.
Less chlorinated benzene derivatives: from reduction reactions.
Applications De Recherche Scientifique
Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and cellular components.
Medicine: Investigated for potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where it acts as an electrophile, attacking nucleophilic sites on biological molecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules .
Comparaison Avec Des Composés Similaires
- Benzene, 1,2,4-trichloro-3-methyl-
- Benzene, 1,2,3-trichloro-4-methyl-
- Benzene, 1,2,4-trimethyl-5-(1-methylethyl)-
- Benzene, 1,2,3,4-tetramethyl-5-(1-methylethyl)-
Comparison:
- Uniqueness: Benzene, 1,3,4-trichloro-2-methyl-5-(1-methylethyl)- is unique due to its specific arrangement of chlorine, methyl, and isopropyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
- Reactivity: The presence of three chlorine atoms makes it more reactive in substitution reactions compared to compounds with fewer chlorine atoms.
- Applications: Its specific structure makes it suitable for certain industrial and research applications that other similar compounds may not be able to fulfill .
Propriétés
Numéro CAS |
81686-42-2 |
|---|---|
Formule moléculaire |
C10H11Cl3 |
Poids moléculaire |
237.5 g/mol |
Nom IUPAC |
1,3,4-trichloro-2-methyl-5-propan-2-ylbenzene |
InChI |
InChI=1S/C10H11Cl3/c1-5(2)7-4-8(11)6(3)9(12)10(7)13/h4-5H,1-3H3 |
Clé InChI |
CDLDTGHBNBRCCA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C(=C1Cl)Cl)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


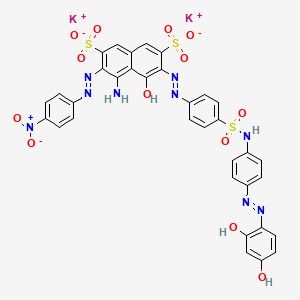
![[2,3-Bis(benzyloxy)phenyl]methanol](/img/structure/B14414621.png)

